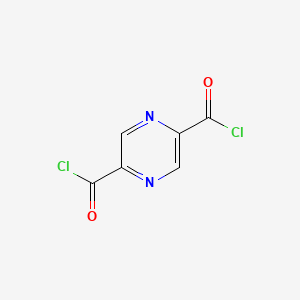

2,5-Pyrazinedicarbonyl dichloride

説明

2,5-Pyrazinedicarbonyl dichloride is an organic compound with the chemical formula C6H2Cl2N2O2 . It has a molecular weight of 205 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, it has been used to synthesize flavor precursors of pyrazine esters through KMnO4 oxidation, acylating chlorination, and esterification reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H2Cl2N2O2 . The average mass is 204.998 Da and the monoisotopic mass is 203.949326 Da .Physical And Chemical Properties Analysis

This compound has a boiling point of 312.5±42.0 °C and a density of 1.592±0.06 g/cm3 . Its pKa is predicted to be -7.21±0.10 .科学的研究の応用

Synthesis and Structural Properties

- A series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized, showing potential for optoelectronic applications and light-emitting devices. The nitrogen atoms in the pyrazine ring play a crucial role in localizing the HOMO (Highest Occupied Molecular Orbital) on the central ring's carbon atoms, indicating a quinoidal-type population (Zhao et al., 2004).

- The crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine revealed a donor-acceptor type arrangement of planar molecules, offering insights into electronic properties essential for various applications (Mørkved et al., 2007).

Electrocatalysis and Spectroelectrochemistry

- Investigations into the redox properties of ruthenium(II)-bipyridine complexes with 2,5-bis(2-pyridyl)pyrazine ligands highlighted their potential as building blocks for polynuclear complexes. These complexes have diverse applications in electrocatalysis and photochemical processes (Marcaccio et al., 2002).

- Theoretical and experimental studies on pyrazine-based ligands like 2,5-bis(2-pyridyl)pyrazine demonstrated their role in the formation of redox and luminescent active dendrimers, crucial in designing advanced materials for energy and sensing applications (Marcaccio et al., 2007).

Antimicrobial and Biological Activities

- 2,5-bis(1-methylethyl)-pyrazine, a derivative, showed broad-spectrum antimicrobial activity, with potential use as a bio-based fumigant in the food industry, agriculture, or logistics. It demonstrates lower mammalian toxicity while retaining antimicrobial efficacy (Janssens et al., 2019).

Drug Delivery and Targeting Applications

- Benzothiophen-pyrazine scaffolds, such as 2,5-di(benzo[b]thiophen-2-yl)pyrazine, were studied for their potential as membrane-targeting drug carriers. They show promising results in cellular accumulation and exhibit moderate reactivity towards albumin, suggesting their suitability in drug delivery systems (Mazuryk et al., 2013).

将来の方向性

While specific future directions for 2,5-Pyrazinedicarbonyl dichloride are not mentioned in the available literature, it’s worth noting that the field of catalytic chemistry, which includes the study and application of such compounds, is expected to play a crucial role in sustainable economic development .

特性

IUPAC Name |

pyrazine-2,5-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVVTWGBRTWHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)